

In-Depth Technical Guide: Benzyl 4-hydroxybenzoate-d4

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Compound of Interest

Compound Name: Benzyl 4-hydroxybenzoate-
2,3,5,6-D4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl 4-hydroxybenzoate-d4, a deuterated analog of Benzyl 4-hydroxybenzoate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Core Data Presentation

The incorporation of deuterium into the Benzyl 4-hydroxybenzoate structure results in a predictable increase in its molecular weight. The key quantitative data for both the deuterated and non-deuterated forms are summarized below for easy comparison.

Compound	Chemical Formula	Molecular Weight (g/mol)
Benzyl 4-hydroxybenzoate	C ₁₄ H ₁₂ O ₃	228.24[1][2][3][4]
Benzyl 4-hydroxybenzoate-d4	C ₁₄ H ₈ D ₄ O ₃	232.27

Experimental Protocols

While specific experimental protocols can vary significantly based on the research application, the following provides a generalized methodology for the use of Benzyl 4-hydroxybenzoate-d4

as an internal standard in a pharmacokinetic study using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of Benzyl 4-hydroxybenzoate in a biological matrix (e.g., plasma, tissue homogenate) using Benzyl 4-hydroxybenzoate-d4 as an internal standard.

Materials:

- Benzyl 4-hydroxybenzoate (analytical standard)
- Benzyl 4-hydroxybenzoate-d4 (internal standard)
- Biological matrix (e.g., plasma)
- Acetonitrile (ACN)
- Formic acid
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges
- LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)

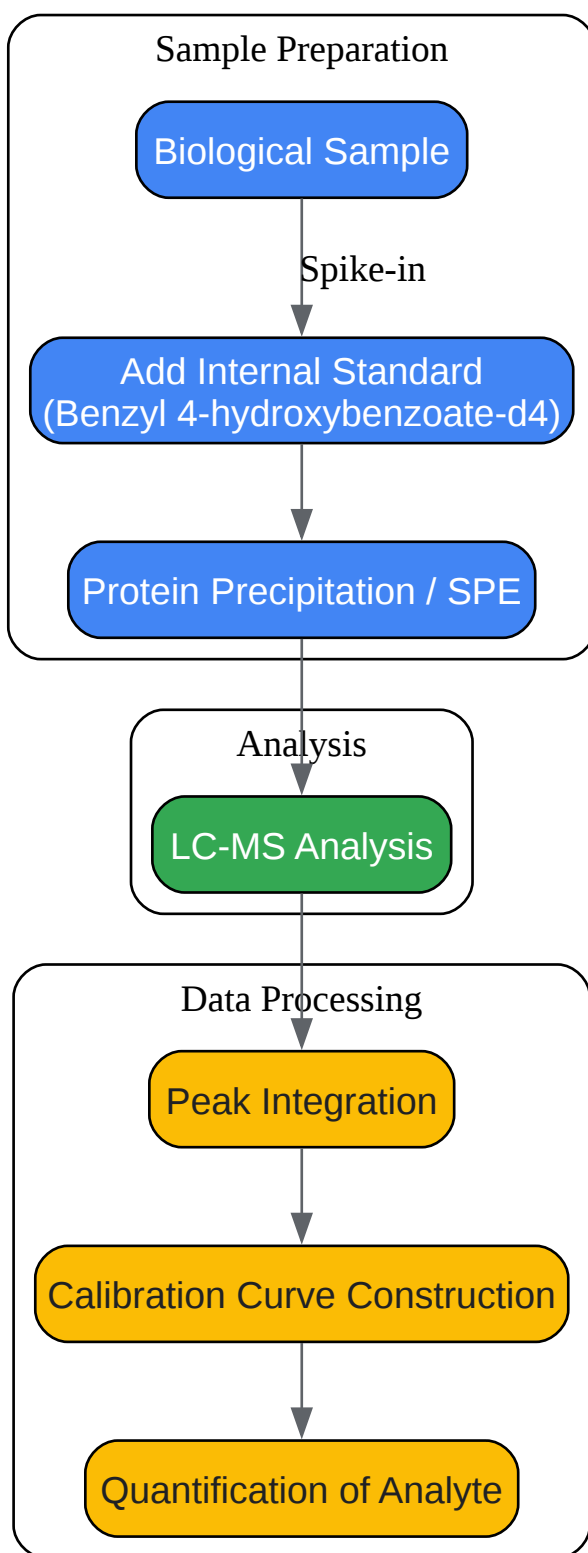
Procedure:

- Preparation of Standard Solutions:
 - Prepare stock solutions of Benzyl 4-hydroxybenzoate and Benzyl 4-hydroxybenzoate-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Perform serial dilutions of the Benzyl 4-hydroxybenzoate stock solution to create a series of calibration standards with known concentrations.
 - Prepare a working solution of the internal standard (Benzyl 4-hydroxybenzoate-d4) at a fixed concentration.
- Sample Preparation:

- Thaw biological samples to room temperature.
- To a 100 μ L aliquot of the biological sample, add a known amount of the internal standard working solution.
- Perform protein precipitation by adding a threefold volume of cold acetonitrile.
- Vortex the samples and centrifuge to pellet the precipitated proteins.
- For cleaner samples, a solid-phase extraction (SPE) step can be implemented following protein precipitation.
- LC-MS Analysis:
 - Inject the supernatant from the sample preparation step onto the LC-MS system.
 - Chromatographic separation is typically achieved on a C18 reversed-phase column.
 - The mobile phase can consist of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the parent and daughter ions of both Benzyl 4-hydroxybenzoate and Benzyl 4-hydroxybenzoate-d4.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
 - Determine the concentration of Benzyl 4-hydroxybenzoate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative analysis using a stable isotope-labeled internal standard.



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Caption: Workflow for quantitative analysis using an internal standard.

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